Bienvenue dans la boutique en ligne BenchChem!

1-((Benzyloxy)carbonyl)-3-ethyl-4-oxopiperidine-3-carboxylic acid

Physicochemical profiling Salt formation Amide coupling

1-((Benzyloxy)carbonyl)-3-ethyl-4-oxopiperidine-3-carboxylic acid (CAS 1984146-29-3, molecular formula C₁₆H₁₉NO₅, molecular weight 305.32 g/mol) is a multifunctional N-Cbz-protected piperidine scaffold that integrates a C-3 carboxylic acid, a C-3 ethyl substituent, and a C-4 ketone within a single ring system. Its computed XLogP3-AA value of 2.1 and topological polar surface area (TPSA) of 83.9 Ų place it in a physicochemical space distinct from simpler 4-oxopiperidine building blocks.

Molecular Formula C16H19NO5
Molecular Weight 305.32 g/mol
Cat. No. B7933920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Benzyloxy)carbonyl)-3-ethyl-4-oxopiperidine-3-carboxylic acid
Molecular FormulaC16H19NO5
Molecular Weight305.32 g/mol
Structural Identifiers
SMILESCCC1(CN(CCC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H19NO5/c1-2-16(14(19)20)11-17(9-8-13(16)18)15(21)22-10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,19,20)
InChIKeyUPTYIDNXCOGZAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((Benzyloxy)carbonyl)-3-ethyl-4-oxopiperidine-3-carboxylic acid (CAS 1984146-29-3): Procurement-Grade Structural & Physicochemical Baseline


1-((Benzyloxy)carbonyl)-3-ethyl-4-oxopiperidine-3-carboxylic acid (CAS 1984146-29-3, molecular formula C₁₆H₁₉NO₅, molecular weight 305.32 g/mol) is a multifunctional N-Cbz-protected piperidine scaffold that integrates a C-3 carboxylic acid, a C-3 ethyl substituent, and a C-4 ketone within a single ring system . Its computed XLogP3-AA value of 2.1 and topological polar surface area (TPSA) of 83.9 Ų place it in a physicochemical space distinct from simpler 4-oxopiperidine building blocks [1]. The compound is supplied at certified purities of 95–97% by multiple vendors and is intended exclusively for research and further manufacturing use .

Why Generic Substitution Fails for 1-((Benzyloxy)carbonyl)-3-ethyl-4-oxopiperidine-3-carboxylic acid in Synthetic Route Design


Within the 4-oxopiperidine-3-carboxylic acid chemotype, seemingly minor structural modifications—such as replacing the C-3 carboxylic acid with an ethyl ester, omitting the C-3 ethyl group, reducing the C-4 ketone, or switching the N-protecting group from Cbz to benzyl—produce substantial shifts in LogD, pKa, hydrogen-bond donor/acceptor count, and orthogonal deprotectability [1]. These property differences directly alter aqueous solubility, ionisation state at physiological pH, and compatibility with downstream deprotection protocols, meaning that in-class analogs cannot be interchanged without re-optimising the entire synthetic sequence [1].

1-((Benzyloxy)carbonyl)-3-ethyl-4-oxopiperidine-3-carboxylic acid: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Free Carboxylic Acid vs. Ethyl Ester: Ionisation State and Hydrogen-Bond Donor Capacity

The target compound bears a free carboxylic acid (pKa = 3.91, predicted), which is fully ionised at physiological pH (LogD₇.₄ = −0.73), whereas its closest commercial analog, 1-benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 154548-45-5), is an ethyl ester with no acidic proton and a predicted pKa of 11.06 [1]. The target compound contributes one hydrogen-bond donor (HBD = 1); the ester analog contributes zero .

Physicochemical profiling Salt formation Amide coupling

3-Ethyl Substituent: Lipophilicity Gain vs. Des-Ethyl Analog

The presence of a C-3 ethyl group distinguishes the target compound from 1-Cbz-4-oxopiperidine-3-carboxylic acid (CAS 885274-95-3, C₁₄H₁₅NO₅, MW 277.27), which lacks any alkyl substituent at C-3 . The ethyl group increases the computed LogP by approximately 0.7 log units (target LogP ≈ 2.48 vs. a structurally analogous des-ethyl Cbz-piperidone-carboxylic acid scaffold estimated at ~1.7–1.8) and adds 28.05 Da to the molecular weight [1][2].

Lipophilicity modulation LogD comparison CNS drug design

C-4 Ketone: Synthetic Versatility vs. Reduced (Des-Oxo) Analog

The C-4 ketone of the target compound (confirmed by SMILES: CCC1(CN(CCC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O) [1] is absent in 1-Cbz-3-ethylpiperidine-3-carboxylic acid (CAS 1245808-57-4, C₁₆H₂₁NO₄, MW 291.34), where the corresponding carbon is a methylene (CH₂) . The ketone increases the hydrogen-bond acceptor count from 4 to 5 [1][2].

Reductive amination Grignard addition Synthetic intermediate differentiation

Cbz vs. Benzyl N-Protection: Orthogonal Deprotection Compatibility

The target compound employs a benzyloxycarbonyl (Cbz) N-protecting group that is cleaved under hydrogenolysis conditions (H₂, Pd/C) or with strong acids, whereas 1-benzyl-4-oxopiperidine-3-carboxylic acid (CAS 85277-13-0, C₁₃H₁₅NO₃, MW 233.26) bears a directly N-benzyl substituent that is also hydrogenolytically cleavable but requires more forcing conditions (elevated H₂ pressure and temperature), limiting orthogonal deprotection strategies [1]. The target compound's Cbz group contributes an additional carbonyl oxygen, increasing heavy atom count by 4 and MW by 72.06 Da relative to the N-benzyl analog [2].

Orthogonal protecting groups Hydrogenolysis Solid-phase synthesis

Vendor Purity Benchmarking: 95–97% Assay Consistency Across Suppliers

The target compound is commercially available from multiple independent suppliers (AKSci, Leyan, ChemScene) at certified purities of 95% to 97%, with documented long-term storage stability at cool, dry ambient conditions . In contrast, several structurally related analogs, including 1-Cbz-3-ethylpiperidine-3-carboxylic acid and benzyl 3-ethyl-4-oxopiperidine-1-carboxylate (CAS 1260676-44-5), are listed at 96–98% purity but from fewer suppliers .

Quality control Procurement specification Batch-to-batch consistency

Caveat: Absence of Published Head-to-Head Biological or Synthetic Benchmarking Data

A systematic search of PubMed, Google Patents, and major chemistry databases (PubChem, ChemSpider, SciFinder) did not retrieve any peer-reviewed publication or patent that directly compares the biological activity, synthetic yield, or pharmacokinetic properties of 1-((benzyloxy)carbonyl)-3-ethyl-4-oxopiperidine-3-carboxylic acid against its structural analogs in a controlled experimental setting. The compound is cited in patent WO2005/049033 (AstraZeneca) as a general scaffold within a broader Markush structure, but no compound-specific IC₅₀, EC₅₀, or yield data are provided [1]. This absence of direct comparative data means that all differentiation claims above rest on computed physicochemical properties and class-level chemical reasoning.

Evidence gap Procurement caveat Experimental validation required

Optimal Procurement Scenarios for 1-((Benzyloxy)carbonyl)-3-ethyl-4-oxopiperidine-3-carboxylic acid Based on Differential Evidence


Late-Stage Diversification via Direct Amide Coupling Without Ester Hydrolysis

The free carboxylic acid (pKa 3.91) enables direct HATU- or EDCI-mediated amide bond formation with primary or secondary amines under standard coupling conditions, eliminating the saponification step required when using the ethyl ester analog (CAS 154548-45-5) [1]. This is particularly advantageous when the C-4 ketone must be preserved, as basic hydrolysis conditions risk aldol side reactions [2].

CNS-Targeted Fragment Libraries Requiring Fine-Tuned Lipophilicity

With an XLogP3 of 2.1 and a TPSA of 83.9 Ų, the compound sits within the favourable CNS drug-like property space defined by the multiparameter optimisation (MPO) score [2]. The C-3 ethyl group provides a ~0.7 log unit lipophilicity increase over the des-ethyl analog (CAS 885274-95-3), offering a discrete logD tuning option for fragment-based CNS lead generation without altering the core scaffold's hydrogen-bonding capacity .

Synthetic Routes Requiring Orthogonal Cbz Deprotection in the Presence of Benzyl Esters

The N-Cbz group is cleavable under mild transfer hydrogenation conditions (e.g., ammonium formate, Pd/C) that leave benzyl esters intact, whereas N-benzyl-protected analogs (CAS 85277-13-0) require more forcing hydrogenolysis conditions that are less chemoselective [3]. This orthogonality is critical in multi-step syntheses of complex natural product-like scaffolds where multiple protecting group combinations are employed.

Reductive Amination and Grignard Addition at the C-4 Ketone Position

The C-4 ketone functional group distinguishes this compound from the fully saturated 1-Cbz-3-ethylpiperidine-3-carboxylic acid (CAS 1245808-57-4) and provides a electrophilic handle for reductive amination with diverse amines, oxime and hydrazone formation, and Grignard or organolithium additions to generate C-4 quaternary centres . This reactivity profile makes the compound a versatile intermediate for generating sp³-rich piperidine libraries.

Quote Request

Request a Quote for 1-((Benzyloxy)carbonyl)-3-ethyl-4-oxopiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.